Acetyl-1-13C bromide

Catalog No.
S1936770
CAS No.
79385-25-4
M.F
C2H3BrO
M. Wt
123.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetyl-1-13C bromide

CAS Number

79385-25-4

Product Name

Acetyl-1-13C bromide

IUPAC Name

acetyl bromide

Molecular Formula

C2H3BrO

Molecular Weight

123.94 g/mol

InChI

InChI=1S/C2H3BrO/c1-2(3)4/h1H3/i2+1

InChI Key

FXXACINHVKSMDR-VQEHIDDOSA-N

SMILES

CC(=O)Br

Canonical SMILES

CC(=O)Br

Isomeric SMILES

C[13C](=O)Br

The exact mass of the compound Acetyl-1-13C bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Acetyl-1-13C bromide is an acetylating agent where the carbonyl carbon is replaced with the stable, non-radioactive carbon-13 isotope. Its primary function is to introduce a precisely positioned isotopic label, enabling researchers to trace the fate of the acetyl group's carbonyl carbon through chemical reactions or biological pathways. This specific labeling is essential for unambiguous analysis using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, making it a critical tool for mechanistic elucidation and metabolic flux analysis. The procurement decision for this reagent hinges on its high isotopic enrichment and chemical purity, which are prerequisites for generating reproducible and interpretable data.

Substituting Acetyl-1-13C bromide with a generic or alternative reagent introduces critical experimental failures. Using unlabeled acetyl bromide renders isotopic tracing impossible, as the analytical signal for the label is absent. Opting for an alternative isotopologue, such as Acetyl-2-13C bromide, relocates the label to the methyl carbon, which prevents the tracking of the carbonyl carbon in key reactions like rearrangements or decarboxylations. Furthermore, substituting with a different acetylating agent like 1-13C acetic anhydride introduces different reaction kinetics, solubility, and byproducts (acetic acid vs. HBr), which can alter processability and complicate downstream purification and analysis. Therefore, for studies focused on the acetyl carbonyl, this specific labeled halide is non-interchangeable.

Precursor Suitability: Essential 'Cold' Standard for High-Yield PET Tracer Synthesis

Acetyl-1-13C bromide serves as a critical non-radioactive ('cold') standard and precursor for the development of carbon-11 labeled PET tracers, such as [1-11C]acetyl bromide. Radiosynthesis protocols for agents like [1-11C]ethyl acetate, which achieved a radiochemical yield of 65-75% from [11C]CO2, rely on the well-defined chemistry of the acetyl bromide core. Using the stable 1-13C isotopologue allows for process optimization, analytical method development, and reference standard generation without handling short-lived radioactive material.

Evidence DimensionRadiochemical Yield (downstream product)
Target Compound DataEnables development of syntheses with 65-75% yield for the corresponding [1-11C] labeled product.
Comparator Or BaselineDevelopment without a stable-isotope standard, which complicates optimization and regulatory submission.
Quantified DifferenceNot a direct quantitative comparison, but its use is an established best practice for achieving high, reproducible radiochemical yields.
ConditionsSynthesis of [1-11C]ethyl acetate via a [1-11C]acetyl bromide intermediate, starting from cyclotron-produced [11C]CO2.

For radiopharmaceutical labs, procuring this specific 'cold' standard is a necessary step to de-risk and accelerate the development of novel carbon-11 PET imaging agents.

Mechanistic Clarity: Unambiguous Carbonyl Tracing in Chemical Reactions

The precise placement of the 13C label on the carbonyl carbon is essential for distinguishing between competing reaction mechanisms. In studies of complex transformations like the Baeyer-Villiger reaction, tracking the 1-13C labeled carbonyl group via 13C NMR provides definitive evidence of bond-forming and bond-breaking steps. In contrast, using Acetyl-2-13C bromide would label the methyl group, failing to provide information about the carbonyl's fate. The large, distinct chemical shift of the 13C-labeled carbonyl (>160 ppm) compared to the natural abundance background provides a signal-to-noise ratio that is impossible to achieve otherwise.

Evidence DimensionMechanistic Information Content
Target Compound DataProvides a direct spectroscopic handle on the carbonyl carbon's transformation.
Comparator Or BaselineAcetyl-2-13C bromide, which provides no information on the carbonyl carbon's fate.
Quantified Difference100% difference in the ability to track the target functional group in specific reaction mechanisms.
Conditions13C NMR analysis of reaction intermediates and products in mechanistic organic chemistry studies.

For researchers proving reaction mechanisms, procuring the 1-13C labeled version is non-negotiable as the alternative label position fails to answer the core scientific question.

Reproducibility in Metabolomics: High Isotopic Purity for Accurate Breath Test Diagnostics

In applications like non-invasive breath tests for diagnosing Helicobacter pylori infection, the patient ingests a 13C-labeled substrate, and the resulting 13CO2 in their breath is measured. The accuracy of this diagnosis is directly dependent on the high isotopic purity of the labeled precursor used to synthesize the substrate. Using a reagent with >99% isotopic enrichment, such as Acetyl-1-13C bromide, ensures a clear signal over the natural 1.1% 13C abundance. A lower-purity source would decrease the test's sensitivity and require larger, more costly doses of the substrate.

Evidence DimensionIsotopic Enrichment
Target Compound Data>99%
Comparator Or BaselineNatural abundance (1.1%) or lower-purity labeled material.
Quantified DifferenceAn enrichment of >99% provides a signal ~90 times higher than the natural abundance background, maximizing sensitivity.
ConditionsIsotope-ratio mass spectrometry (IRMS) for diagnostic breath tests.

For developers of diagnostic kits and clinical researchers, procuring a precursor with certified high isotopic purity is essential for ensuring test accuracy, sensitivity, and patient-to-patient reproducibility.

Developing and Validating Carbon-11 PET Radiotracers

This compound is the appropriate choice for radiochemistry and nuclear medicine labs that need a stable, non-radioactive reference standard to develop and optimize the automated synthesis of [1-11C] labeled acetyl compounds for PET imaging in neurology and oncology.

Investigating Reaction Mechanisms in Carbonyl Chemistry

For industrial or academic organic chemistry labs focused on definitively proving reaction pathways, this reagent is the correct choice to track the transformation of an acetyl group's carbonyl carbon using 13C NMR, especially in catalysis research or process development.

Synthesizing High-Purity Substrates for Metabolic Studies and Diagnostics

This is the required precursor for synthesizing tracers used in metabolic flux analysis and for developing substrates for clinical breath tests, where the high isotopic enrichment (>99%) is critical for generating sensitive, accurate, and reproducible diagnostic results via mass spectrometry.

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Acetyl-1-13C bromide

Dates

Last modified: 02-18-2024

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